(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane

Asymmetric Catalysis Chiral Ligands TADDOL

(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a C₂H₁₅ClO₂ heterocyclic acetal bearing two contiguous stereocenters in a trans relationship. Its core scaffold is the 2,2-dimethyl-5-phenyl-1,3-dioxolane ring, which serves as a masked, chiral 1,2-diol equivalent.

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
CAS No. 918656-92-5
Cat. No. B12628078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
CAS918656-92-5
Molecular FormulaC12H15ClO2
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C2=CC=CC=C2)CCl)C
InChIInChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1
InChIKeyYONFFTSRYARUDI-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane (CAS 918656-92-5): A Defined Chiral Building Block for Asymmetric Synthesis


(4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a C₂H₁₅ClO₂ heterocyclic acetal bearing two contiguous stereocenters in a trans relationship. Its core scaffold is the 2,2-dimethyl-5-phenyl-1,3-dioxolane ring, which serves as a masked, chiral 1,2-diol equivalent. The chloromethyl substituent at the 4-position provides a reactive electrophilic handle for nucleophilic displacement, while the 5-phenyl group offers steric bulk and potential for π-stacking interactions. This compound is a key intermediate or chiral auxiliary in the construction of more complex, enantiomerically enriched molecules, particularly in the synthesis of TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives and related ligands for asymmetric catalysis [1]. Specific data on physicochemical properties such as boiling point or density are not widely reported, as the compound is typically used directly in subsequent synthetic steps without isolation of large quantities.

Why (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane Cannot Be Replaced by Common Dioxolane Analogs


The scientific and industrial utility of this compound is uniquely defined by the synergy of its three structural features: the (4R,5R) configuration, the 5-phenyl substituent, and the reactive 4-chloromethyl group. Substituting any one of these elements leads to a significant loss of function in its primary application as a precursor to chiral ligands. The (4R,5R) trans stereochemistry is essential, as it produces the required trans relationship for diarylhydroxymethyl groups in TADDOLs, a prerequisite for effective metal chelation and asymmetric induction [1]. Analogs lacking the 5-phenyl group, such as simple 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS 57044-24-3), cannot provide the necessary steric environment or π-interaction surface for the resulting catalyst [2]. Conversely, the chloromethyl group is a specific synthetic handle; its replacement with a less reactive alcohol or a sterically different group would require a complete redesign of the established synthetic route. This interdependence makes generic substitution impossible without a fundamental, and often costly, re-optimization of the downstream chemical process.

Quantitative Differentiation Data for (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane Against Closest Analogs


Defined (4R,5R) Diastereomer vs. (4R,5S) Diastereomer for TADDOL Ligand Precursors

The (4R,5R) configuration is mandatory for the synthesis of classic TADDOL ligands, which are derived from tartrate esters and maintain a trans relationship between the two diarylhydroxymethyl groups on the 1,3-dioxolane ring. This trans configuration is essential for forming the bidentate chelation pocket responsible for asymmetric induction. In a comparative study, a TADDOL ligand synthesized from a (4R,5R)-configured dioxolane precursor, when complexed with titanium, catalyzed the Diels-Alder reaction of cyclopentadiene with 3-crotonoyl-1,3-oxazolidin-2-one, delivering the cycloadduct with an enantiomeric ratio of up to 97:3 [1]. The corresponding (4R,5S)-configured dioxolane, yielding a cis-relationship of the alcohol groups, cannot form the same chelate structure, fundamentally altering its catalytic properties. No comparable catalytic activity has been reported for ligands derived from the (4R,5S) diastereomer [2].

Asymmetric Catalysis Chiral Ligands TADDOL

Reactivity Profile of the 4-Chloromethyl Group vs. the 4-Hydroxymethyl Analog

The chloromethyl group provides a versatile electrophilic handle for S_N2-type reactions with a wide range of nucleophiles. In contrast, the corresponding alcohol, (2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)methanol, requires prior activation (e.g., mesylation or tosylation) to achieve similar reactivity. In a patent describing the synthesis of antifungal ketoconazole derivatives, the chloromethyl group on a related dioxolane intermediate underwent direct displacement with an imidazole nitrogen to form a key C-N bond, a step that is not directly feasible with the hydroxymethyl analog without additional steps and associated yield losses [1]. This direct reactivity translates to a higher atom economy and a shorter synthetic sequence.

Synthetic Intermediate Nucleophilic Substitution Alkylation

Performance as Chiral Dopant in Liquid Crystal Mixtures: Phenyl-Substituted vs. Unsubstituted Dioxolanes

The introduction of a phenyl substituent at the 5-position of the dioxolane ring significantly enhances the helical twisting power (HTP) of chiral dopants in liquid crystal formulations. A patent on chiral dioxolane dopants explicitly identifies (4R,5R)-configured dioxolanes with a 5-phenyl group as having 'high helical twisting power' [1]. Quantitative HTP values can be substantially higher for phenyl-substituted dopants compared to their 5-methyl or unsubstituted counterparts; for example, analogous dopant structures show HTP values of >50 µm⁻¹ for phenyl-substituted variants versus <20 µm⁻¹ for alkyl-substituted ones. This directly influences the pitch length and switching speed of the resulting cholesteric liquid crystal mixture.

Chiral Dopants Liquid Crystals Helical Twisting Power

Utility in Polymer-Supported TADDOL Catalysts vs. Homogeneous Analogs

The chloromethyl group on the dioxolane ring serves not only as a synthetic handle for small-molecule construction but also as a functional anchor point for immobilization onto polymeric supports. A study demonstrated that TADDOL derivatives containing phenolic OH groups were prepared in solution and then selectively anchored to chloromethylated polystyrene resins via reaction with the chloromethyl groups [1]. This direct grafting strategy is enabled by the presence of the chloromethyl functionality. In contrast, TADDOL ligands derived from a (4R,5R)-dioxolane lacking this group require alternative, often less efficient, linking strategies for heterogenization. The resulting polymer-supported Ti-TADDOL complexes allowed for catalyst recovery and reuse over multiple cycles, a significant operational advantage over their homogeneous counterparts [1].

Heterogeneous Catalysis Catalyst Recycling Polymer Support

Enantiomeric Purity Retention During Derivatization Compared to Simple Dioxolane Analogs

The compound is typically derived from chiral pool starting materials like L- or D-tartaric acid, which sets the absolute configuration at the 4- and 5-positions with high fidelity. The dimethyl acetal protecting group and the 5-phenyl substituent provide a rigid, sterically defined environment that minimizes racemization or epimerization during subsequent synthetic transformations. A study on the synthesis and stereochemical stability of related 2,2-dimethyl-5-phenyl-1,3-dioxolane-4-methanol derivatives highlighted the robust nature of the scaffold, with no epimerization observed under standard reaction conditions [1]. This is a critical advantage over more flexible or less sterically hindered chiral building blocks, which may require scrupulous control of reaction conditions to maintain enantiopurity.

Chiral Pool Synthesis Enantiomeric Excess Process Chemistry

Optimal Research and Industrial Application Scenarios for (4R,5R)-4-(Chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane


Precursor for Novel TADDOL-Derived Asymmetric Catalysts

This scenario leverages the compound's (4R,5R) stereochemistry and reactive chloromethyl handle. The compound can be used to synthesize novel TADDOL analogs via nucleophilic displacement of the chloride with a carbon nucleophile bearing a protected alcohol, which is later deprotected to form the second diarylhydroxymethyl group. The resulting TADDOL derivative can then be complexed with titanium or other metals to create a library of catalysts for asymmetric Diels-Alder reactions, carbonyl-ene reactions, or 1,3-dipolar cycloadditions. The direct alkylation pathway offered by the chloromethyl group provides a more modular approach to TADDOL diversification compared to the classic Grignard addition route [1].

Synthesis of Immobilized Chiral Catalysts for Continuous Flow Chemistry

The compound is a prime candidate for creating solid-supported chiral catalysts. As demonstrated with polymer-grafted Ti-TADDOL complexes, the chloromethyl group can directly react with a nucleophile on a solid support (e.g., a phenol-functionalized resin or silica particle) to covalently anchor the chiral ligand [2]. This enables the design of packed-bed reactors for continuous flow asymmetric synthesis, a key technology for reducing costs and improving safety in the industrial production of enantiopure compounds. This application is uniquely enabled by the electrophilic chloromethyl group, which is not present on standard TADDOL ligands.

Key Intermediate in the Kilogram-Scale Synthesis of Active Pharmaceutical Ingredients (APIs)

In the multi-step synthesis of a complex API, the compound can serve as a late-stage advanced chiral intermediate. Its specific reactivity, derived from the chloromethyl group, allows it to be selectively coupled with a complex nucleophilic fragment in the presence of other functional groups. As shown in the synthesis of ketoconazole analogs, the chloromethyl-substituted dioxolane reacted cleanly with an imidazole nucleophile [3]. The compound's high configurational stability ensures that the correct absolute stereochemistry is maintained in the final API without the need for a costly asymmetric transformation in the final step. This makes it a valuable, procurement-specified raw material for pharmaceutical process chemists.

Development of High-Performance Chiral Dopants for Liquid Crystal Displays

The high helical twisting power (HTP) associated with the 5-phenyl-substituted chiral dioxolane scaffold makes this compound a valuable intermediate for developing new chiral dopants [4]. By reacting the chloromethyl group with a mesogenic unit, a new dopant can be created that combines high HTP with good compatibility with the host liquid crystal matrix. This is crucial for formulating cholesteric liquid crystal mixtures used in bistable displays and optical shutters, where the pitch length must be precisely controlled. The compound's defined stereochemistry ensures a single, predictable cholesteric handedness.

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